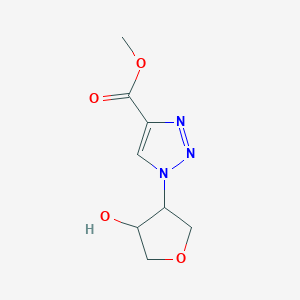
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an acetonitrile group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For instance, 3-ethyl-1-methyl-1H-pyrazole can be prepared by reacting ethyl acetoacetate with methylhydrazine.
Introduction of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a suitable nitrile source, such as chloroacetonitrile, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The nitrile group can also act as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-1-methyl-1H-pyrazole: Lacks the acetonitrile group, making it less versatile in chemical reactions.
2-(3-ethyl-1H-pyrazol-5-yl)acetonitrile: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of both the acetonitrile and pyrazole moieties, which provide a combination of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and enhances its potential in pharmaceutical and industrial applications.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(5-ethyl-2-methylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C8H11N3/c1-3-7-6-8(4-5-9)11(2)10-7/h6H,3-4H2,1-2H3 |
InChI Key |
YFUGVRIYXIZSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)



![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)



![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)


